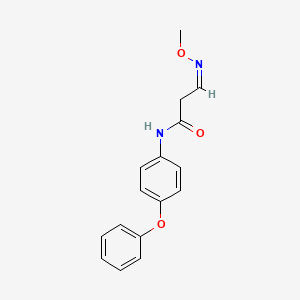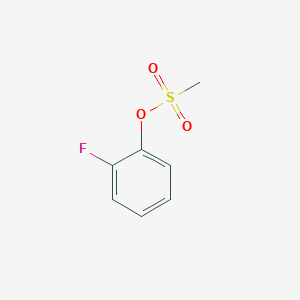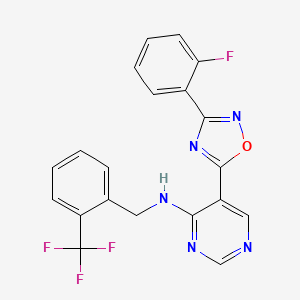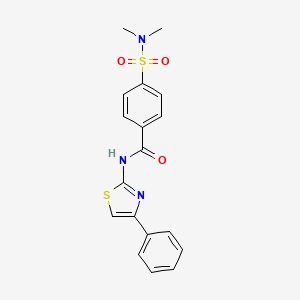
3-(methoxyimino)-N-(4-phenoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of 1-(4-phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-ones were synthesized by reacting 3-(4-phenoxybenzoyl)propionic acid with several aryl acid hydrazides . Another study reported the synthesis of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives from quinazolin-4 (3H)-one, quinoxalin-2 (1H)-one, and pyridin-2 (1H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on compounds structurally related to "3-(methoxyimino)-N-(4-phenoxyphenyl)propanamide" includes the synthesis and x-ray structural investigation of azetidinones derivatives. These studies focus on the synthesis methods and structural characterization to understand the compound's crystal system and its implications in chemical reactivity and interactions (Gluziński et al., 1991).
Biological Activities and Applications
Antimicrobial Activity : Some derivatives have been synthesized and showed significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. This suggests their potential as novel antimicrobial agents (Helal et al., 2013).
Anticancer Activity : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their antioxidant and anticancer activities. Some derivatives exhibited significant cytotoxicity against human glioblastoma and breast cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).
Antioxidant Properties : Studies on novel phenolic antioxidants demonstrate their significant cell-killing effects on breast cancer cells, including chemotherapy-resistant strains. This research underscores the potential of these compounds in developing new cancer treatments (Kovalchuk et al., 2013).
Pharmacokinetic Studies
Detailed pharmacokinetic studies on selective androgen receptor modulators (SARMs) reveal insights into their absorption, clearance, distribution, and metabolism in preclinical models. These studies help in understanding the ideal pharmacokinetic characteristics for propanamide derivatives in therapeutic applications (Wu et al., 2006).
Molecular Imaging Applications
Research on carbon-11-labeled propanamide derivatives as SARM radioligands for prostate cancer imaging highlights the role of these compounds in developing diagnostic tools for cancer detection. Such studies contribute to the advancement of molecular imaging techniques in medical diagnostics (Gao et al., 2011).
Mécanisme D'action
Target of Action
A related compound, 4-[5-(4-phenoxyphenyl)-2h-pyrazol-3-yl]morpholine, has been found to target adenosine kinase of trypanosoma brucei rhodesiense (tbrak), a key enzyme of the parasite purine salvage pathway .
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme to enhance its activity
Biochemical Pathways
Based on the target of the related compound, it can be inferred that it may affect the purine salvage pathway in parasites .
Result of Action
Based on the action of related compounds, it may result in the disruption of the purine salvage pathway in parasites, potentially leading to their death .
Propriétés
IUPAC Name |
(3Z)-3-methoxyimino-N-(4-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-17-12-11-16(19)18-13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHISVRAQOFBKF-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2635153.png)
![2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2635154.png)
![8-chloro-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2635155.png)

![N-(4-acetylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2635157.png)

![N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide](/img/structure/B2635159.png)
![N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2635162.png)
![2-(4-Fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2635168.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid](/img/structure/B2635169.png)
![3-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2635172.png)


